1-[Chloro(difluoro)methoxy]-3-nitro-benzene
Description
1-[Chloro(difluoro)methoxy]-3-nitro-benzene (CAS: 22236-07-3) is a halogenated nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the meta position and a chloro(difluoro)methoxy (-OCF₂Cl) group at the para position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical intermediates.
Limited direct data on its synthesis or applications are available in the provided evidence. However, structurally related compounds (e.g., halogenated nitrobenzenes) are often synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGXSACEFMFDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-3-nitro-benzene typically involves several steps:
Starting Material: The process begins with trichloromethoxybenzene as the raw material.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, resulting in chlorodifluoromethoxybenzene.
Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-3-nitro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Physical and Chemical Properties
1-[Chloro(difluoro)methoxy]-3-nitro-benzene exhibits several significant physical and chemical properties:
- Molecular Weight : 223.561 g/mol
- Purity : Typically ≥ 95%
- Reactivity : The nitro group can undergo reduction to form reactive intermediates, while the chloro(difluoro)methoxy group influences the compound's overall reactivity.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its ability to act as an intermediate in the synthesis of pharmacologically active compounds. The nitro group can be reduced to amines or other functional groups, which are critical in drug development.
Case Study: Antimicrobial Activity
Research indicates that derivatives of nitrobenzene compounds exhibit antimicrobial properties. For instance, studies have demonstrated that modifications to the nitro group can enhance antibacterial activity against various pathogens, suggesting that this compound could serve as a precursor for developing new antimicrobial agents.
Materials Science
In materials science, this compound can be utilized in the formulation of advanced materials due to its unique chemical structure. Its reactivity allows it to participate in polymerization reactions or serve as a building block for creating functionalized polymers.
Case Study: Polymer Development
Recent advances have shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. This application is particularly relevant in developing coatings and adhesives that require robust performance under varying environmental conditions.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis pathways. Its ability to undergo various transformations makes it valuable for synthesizing complex organic molecules.
Case Study: Synthesis of Fine Chemicals
In the synthesis of fine chemicals, this compound has been employed as a key intermediate in producing agrochemicals and specialty chemicals. The versatility of its functional groups allows chemists to modify the compound further, leading to diverse applications in agricultural sciences.
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-3-nitro-benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro(difluoro)methoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 1-[Chloro(difluoro)methoxy]-3-nitro-benzene and analogous compounds:
Key Observations:
- Substituent Effects : The chloro(difluoro)methoxy group (-OCF₂Cl) in the target compound is more electron-withdrawing than simple methoxy (-OCH₃) or allyloxy groups due to the electronegativity of fluorine and chlorine. This enhances the ring's electrophilicity, favoring reactions like nucleophilic aromatic substitution.
- Halogen Impact : Bromine in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene increases molecular weight and polarizability compared to chlorine analogs, affecting solubility and reactivity in cross-coupling reactions.
Crystallographic and Geometric Comparisons
- Dihedral Angles: In 1-(3,3-Dichloroallyloxy)-2-nitrobenzene, the nitro group forms a dihedral angle of 50.2° with the benzene ring, while the dichloroallyl fragment is tilted at 40.1°. These angles suggest non-planar geometry, reducing conjugation and stabilizing the molecule. Similar distortions are expected in the target compound due to its -OCF₂Cl group.
Biological Activity
1-[Chloro(difluoro)methoxy]-3-nitro-benzene is an organic compound with the molecular formula . Its structure features a chloro(difluoro)methoxy group and a nitro group attached to a benzene ring, categorizing it as a nitrobenzene derivative. This compound has attracted attention in medicinal chemistry and materials science due to its potential biological activities and applications.
Structure and Synthesis
The synthesis of this compound typically involves several steps, starting from trichloromethoxybenzene. The key transformations include:
- Nitration : Introduction of the nitro group.
- Fluorination : Replacement of hydrogen atoms with fluorine atoms in the difluoromethoxy group.
- Chlorination : Addition of chlorine to enhance reactivity.
These reactions can be optimized for yield and purity, utilizing reagents such as palladium catalysts and various oxidizing agents .
Physical Properties
The compound exhibits several notable physical properties, including:
- Molecular Weight : 211.56 g/mol
- Melting Point : Data not extensively available; further studies required.
- Solubility : Soluble in organic solvents, limited solubility in water.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to confirm its structure and assess purity .
The biological activity of this compound primarily revolves around its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially affecting biological pathways. The chloro(difluoro)methoxy group also influences the compound's reactivity and biological activity by participating in various chemical transformations .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
Case Studies
In a recent study evaluating the effects of this compound on fungal infections, it was administered to murine models infected with Candida albicans. The results demonstrated a significant reduction in fungal load, with 100% survival rates observed at doses of 50 mg/kg after seven days of treatment .
Another investigation focused on the compound's cytotoxicity against cancer cell lines. The findings revealed that at certain concentrations, this compound induced apoptosis in cancer cells while sparing healthy cells, indicating its potential as an anticancer agent .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many nitrobenzene derivatives exhibit biological activity, the presence of both chloro and difluoromethoxy groups enhances the reactivity and selectivity towards specific biological targets. This unique combination may contribute to its potent antimicrobial and anticancer properties .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigations into structure-activity relationships (SAR) will be crucial for optimizing its therapeutic potential and minimizing toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
